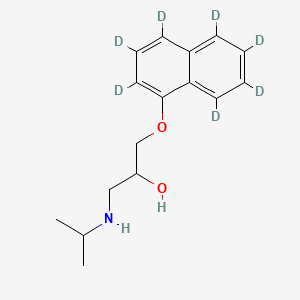
1-(2,3,4,5,6,7,8-Heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Vue d'ensemble
Description
(±)-Propranolol-d7 is intended for use as an internal standard for the quantification of propranolol by GC- or LC-MS. (±)-Propranolol is a β-adrenergic receptor (β-AR) antagonist (Kds = 6.91, 0.832, and 117.49 nM for human β1-, β2-, and β3-ARs, respectively). It reduces mean blood pressure, resting heart rate, and contractility and increases AV conduction time in dogs. (±)-Propranolol restores normal sinus rhythm in dogs with ouabain-induced arrhythmias (ED50 = 3.8 mg/kg). It also acts as a non-specific serotonin receptor antagonist, reducing tranylcypromine/L-tryptophan-induced hyperactivity in rats. Formulations containing (±)-propranolol have been used for the treatment of hypertension, angina pectoris, and cardiac ischemia.
Applications De Recherche Scientifique
Photophysical Studies
Research into related naphthalene derivatives, such as acrylodan, ANS, and prodan, provides insights into the photophysical behavior of these compounds in various solvents, including alcohols like methanol (MeOH), isopropanol (i-PrOH), ethanol (EtOH), and 2,2,2-trifluoroethanol. These studies are crucial for understanding the max emission properties of these probes in biological systems, especially regarding protein studies, where they are used to investigate folding-unfolding kinetics and secondary structure alterations due to solvent effects (Moreno Cerezo et al., 2001).
Synthesis and Properties of Derivatives
Investigations into the synthesis and photophysical properties of naphthalene derivatives, such as 2,5-PRODAN, reveal significant solvatochromism and quantum yield differences compared to PRODAN. These findings contribute to a deeper understanding of the excited states of such compounds and their potential applications in photophysical studies (Abelt et al., 2011).
Catalytic Applications
The catalytic potential of naphthalene-based compounds is highlighted in studies exploring the regioselective preparation of derivatives like 5-hydroxypropranolol and 4'-hydroxydiclofenac by fungal peroxygenases. These findings illustrate the versatility of naphthalene derivatives in synthesizing human drug metabolites with high specificity and efficiency, offering insights into sustainable and cost-effective pharmaceutical production methods (Kinne et al., 2009).
Fluorescence Derivatisation
The derivatisation of amino acids with naphthalen-1-ylamino compounds for fluorescence studies showcases the utility of naphthalene derivatives in biochemical assays. The resultant amino acid derivatives exhibit strong fluorescence, which is leveraged in biological assays for better visualization and analysis (Frade et al., 2007).
Propriétés
IUPAC Name |
1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-MIBSYSDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC(CNC(C)C)O)[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propranolol-d7 (ring-d7) | |
CAS RN |
344298-99-3 | |
| Record name | 344298-99-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






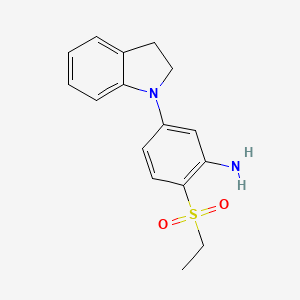
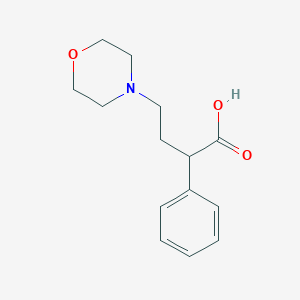
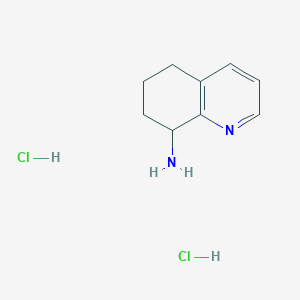
![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)
![2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol](/img/structure/B1453075.png)

![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)
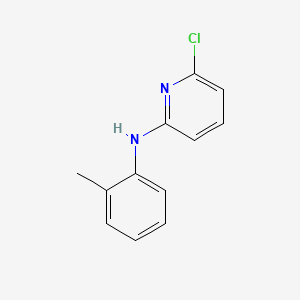
![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)
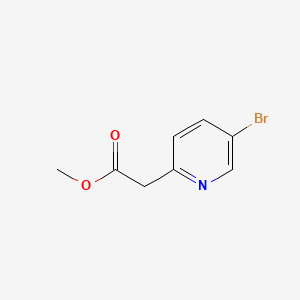
![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1453085.png)